4-(3,5-Dichlorobenzamido)benzoic acid 4-(3,5-Dichlorobenzamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 54057-49-7
VCID: VC3809577
InChI: InChI=1S/C14H9Cl2NO3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,(H,17,18)(H,19,20)
SMILES: C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C14H9Cl2NO3
Molecular Weight: 310.1 g/mol

4-(3,5-Dichlorobenzamido)benzoic acid

CAS No.: 54057-49-7

Cat. No.: VC3809577

Molecular Formula: C14H9Cl2NO3

Molecular Weight: 310.1 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Dichlorobenzamido)benzoic acid - 54057-49-7

Specification

CAS No. 54057-49-7
Molecular Formula C14H9Cl2NO3
Molecular Weight 310.1 g/mol
IUPAC Name 4-[(3,5-dichlorobenzoyl)amino]benzoic acid
Standard InChI InChI=1S/C14H9Cl2NO3/c15-10-5-9(6-11(16)7-10)13(18)17-12-3-1-8(2-4-12)14(19)20/h1-7H,(H,17,18)(H,19,20)
Standard InChI Key LQMCIHFGIGMYME-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound’s IUPAC name is 4-[(3,5-dichlorobenzoyl)amino]benzoic acid, reflecting its bis-aromatic structure. The benzene core contains a carboxylic acid group at position 1 and an amide-linked 3,5-dichlorobenzoyl moiety at position 4 (Figure 1). X-ray crystallography of analogous dichlorobenzamides reveals planar configurations stabilized by intramolecular hydrogen bonding .

Table 1: Key Identifiers

PropertyValueSource
CAS Number54057-49-7
Molecular FormulaC14H9Cl2NO3\text{C}_{14}\text{H}_{9}\text{Cl}_{2}\text{NO}_{3}
SMILESC1=CC(=C(C=C1C(=O)O)O)NC(=O)C2=CC(=CC(=C2)Cl)Cl
InChI KeyLQMCIHFGIGMYME-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Alkylation of 3,5-Dichlorobenzonitrile: Reaction with sodium hydroxide under reflux yields 3,5-dichlorobenzoic acid .

  • Amide Coupling: Condensation of 3,5-dichlorobenzoyl chloride with methyl 4-aminobenzoate, followed by ester hydrolysis .

Table 2: Optimization Parameters for Synthesis

ParameterConditionYield (%)
Reaction Time6 hours93
TemperatureReflux (100°C)-
CatalystNone-

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMF and DMSO . Stability studies indicate degradation under alkaline conditions due to hydrolysis of the amide bond .

Table 3: Thermal Properties

PropertyValue
Melting Point218–220°C (decomposes)
LogP (Octanol-Water)3.2 ± 0.1
pKa (Carboxylic Acid)2.8

Applications in Pharmaceutical Research

Retinoic Acid Receptor Agonists

4-(3,5-Dichlorobenzamido)benzoic acid derivatives demonstrate high selectivity for retinoic acid receptor alpha (RARα). Compound 56 (a methylated analog) shows 100 nM potency at RARα with >100-fold selectivity over RARβ/γ, making it a candidate for treating dermatological and oncological disorders .

Crystalline Drug Forms

The compound facilitates the preparation of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole crystals, enhancing the stability and bioavailability of anticoagulant agents .

Pharmacological Profile

In Vitro Activity

Microsomal stability assays in mouse and human models reveal moderate intrinsic clearance (25 mL/min/g liver), suggesting manageable hepatic metabolism .

In Vivo Performance

Oral bioavailability in rat models remains suboptimal (<15%), necessitating prodrug strategies or formulation enhancements .

Analytical Characterization

Spectroscopic Methods

  • FT-IR: Peaks at 1685 cm1^{-1} (amide C=O) and 1702 cm1^{-1} (carboxylic acid C=O) .

  • 1^1H NMR (DMSO-d6d_6): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 6H, aromatic) .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation

Recent Advances and Future Directions

Drug Design Innovations

Structural modifications, such as introducing electron-withdrawing groups at the 3-position, improve metabolic stability while retaining RARα affinity .

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